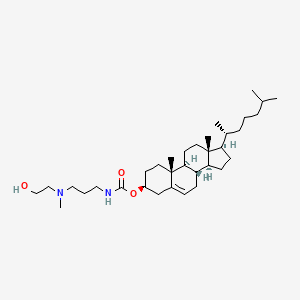

MHAPC-Chol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

MHAPC-Chol has a wide range of scientific research applications, including:

作用機序

MHAPC-Cholは、siRNAとlipoplexを形成することで効果を発揮し、次に標的細胞に送達されます。this compoundの陽イオン性は細胞会合性を高め、siRNAを細胞に効率的に送達することができます。 細胞内に入ると、siRNAは標的mRNA配列を分解することにより遺伝子サイレンシングを誘発します。 .

類似化合物の比較

類似化合物

OH-Chol: コレステリル-3β-カルボキシアミノエチレン-N-ヒドロキシエチルアミン。

HAPC-Chol: ヒドロキシエチルアミノプロパンカルバモイルコレステロール

独自性

This compoundは、他の陽イオン性コレステロール誘導体と比較して、高い細胞会合性と遺伝子サイレンシング効率により、独自性を持っています。 その構造により、細胞膜との相互作用が向上し、siRNAのより効果的な送達が可能になります。 .

生化学分析

Biochemical Properties

MHAPC-Chol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As part of a lipoplex with DOPE, this compound has been used for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability . The nature of these interactions is largely due to the cationic properties of this compound, which allow it to bind to negatively charged molecules like siRNA .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by delivering siRNA into cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interactions with biomolecules at the molecular level. It binds to siRNA and forms a complex that can be taken up by cells . This can lead to changes in gene expression, enzyme inhibition or activation depending on the specific siRNA that is delivered .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver

準備方法

合成経路と反応条件

MHAPC-Cholは、コレステロールとさまざまな試薬を含む一連の化学反応によって合成されます。合成は通常、N,N-メチルヒドロキシエチルアミノプロパンカルバモイル基によるコレステロールの修飾を含みます。 反応条件には、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。 .

工業的製造方法

This compoundの工業的製造には、ラボ環境と同様の方法を使用して大規模な化学合成が含まれますが、より高い収率と純度のために最適化されています。 このプロセスには、最終製品が研究や産業用途に必要な仕様を満たすことを保証するための厳格な精製手順が含まれています。 .

化学反応の分析

反応の種類

MHAPC-Cholは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は、通常、目的の結果を確実に得るために、制御された温度とpHレベルを伴います。 .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、還元反応では脱酸素化生成物が生成される場合があります。 .

科学的研究用途

This compoundは、次のような幅広い科学的研究用途を持っています。

類似化合物との比較

Similar Compounds

OH-Chol: Cholesteryl-3β-carboxyamindoethylene-N-hydroxyethyl-amine.

Uniqueness

MHAPC-Chol is unique due to its high cellular association and gene silencing efficiency compared to other cationic cholesterol derivatives. Its structure allows for better interaction with cellular membranes, resulting in more effective delivery of siRNA .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSUBQXPLPQEHC-DYQRUOQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)